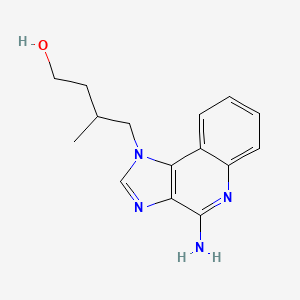
3-Hydroxymethyl Imiquimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl Imiquimod is a derivative of Imiquimod, an immune response modifier that acts as a toll-like receptor 7 agonist. Imiquimod is commonly used topically to treat warts on the skin of the genital and anal areas, actinic keratosis, and certain types of skin cancer such as superficial basal cell carcinoma . The addition of a hydroxymethyl group to Imiquimod potentially enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Imiquimod typically involves the modification of the Imiquimod molecule by introducing a hydroxymethyl group. This can be achieved through a series of chemical reactions, including:
Nitration and Reduction: Starting with the nitration of Imiquimod, followed by reduction to introduce the hydroxymethyl group.
Hydroxylation: Direct hydroxylation of the Imiquimod molecule using specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the hydroxymethyl group to form different derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a range of analogs with different functional groups .
Scientific Research Applications
3-Hydroxymethyl Imiquimod has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives and analogs for research purposes.
Biology: Studied for its potential effects on cellular processes and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating skin conditions, cancers, and viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and topical treatments
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Imiquimod involves the activation of toll-like receptor 7, leading to the stimulation of innate and acquired immune responses. This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response and promote the elimination of diseased tissue. Additionally, this compound may induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein pathways .
Comparison with Similar Compounds
Imiquimod: The parent compound, used for similar therapeutic applications.
Resiquimod: Another imidazoquinoline compound with similar immune-modulating properties.
Tilorone: An antiviral and immunomodulatory agent with a different mechanism of action.
Uniqueness: 3-Hydroxymethyl Imiquimod is unique due to the presence of the hydroxymethyl group, which may enhance its pharmacological properties and therapeutic potential compared to its parent compound, Imiquimod. This modification can lead to improved efficacy, reduced side effects, and broader applications in scientific research and medicine .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-(4-aminoimidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-10(6-7-20)8-19-9-17-13-14(19)11-4-2-3-5-12(11)18-15(13)16/h2-5,9-10,20H,6-8H2,1H3,(H2,16,18) |
InChI Key |
YFBQHGXXFFUUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















